N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 343.43 g/mol. This compound is categorized as an indole derivative, which is known for its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The compound's structure features a pyridinyl amine linked to an indole moiety, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine typically involves several steps, including the condensation of appropriate precursors. A common method includes the reaction of 2-methyl-1H-indole with a substituted aldehyde in the presence of a catalyst, often using conditions that facilitate the formation of the desired indole derivative. For instance, one method reported involves heating the indole derivative with a methoxy-substituted phenyl compound under acidic conditions to yield the target compound .
Technical details include:
The molecular structure of N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can be represented using various chemical notation systems:
InChI=1S/C22H21N3O/c1-15-21(18-10-3-4-11-19(18)24-15)22(25-20-12-5-6-13-23-20)16-8-7-9-17(14-16)26-2/h3-14,22,24H,1-2H3,(H,23,25)
This indicates the connectivity of atoms within the molecule.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 343.43 g/mol |
Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)OC)NC4=CC=CC=N4 |
Solubility | Soluble |
N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions typical of indole derivatives. These may include:
Technical details regarding these reactions often depend on the specific conditions used, such as temperature, solvent choice, and catalysts employed .
The mechanism of action for N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is largely related to its interactions at the molecular level with biological targets. Indole derivatives are known to interact with various receptors and enzymes in biological systems:
The physical and chemical properties of N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine include:
Property | Value |
---|---|
Appearance | Typically a solid |
Melting Point | Not specified |
Purity | >95% |
Property | Value |
---|---|
Stability | Stable under standard conditions |
Reactivity | Moderate; reacts under specific conditions |
These properties indicate its suitability for various applications in research settings.
N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amines have potential applications in several scientific fields:
Given its structural complexity and biological activity, this compound represents a valuable asset for ongoing research in medicinal chemistry and related fields .
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3